1-bromo-2-methylcyclobutane, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylcyclobutane is a chemical compound with the molecular formula C5H9Br. It belongs to the family of saturated cyclic compounds and is characterized by the presence of a bromine atom and a methyl group attached to a cyclobutane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclobutane can be synthesized through the bromination of 2-methylcyclobutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2-methylcyclobutane.
Industrial Production Methods: Industrial production of 1-bromo-2-methylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-methylcyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylcyclobutene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 2-methylcyclobutanol, 2-methylcyclobutanenitrile.
Elimination: 2-methylcyclobutene.
Oxidation: 2-methylcyclobutanol, 2-methylcyclobutanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylcyclobutane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-bromo-2-methylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylcyclopropane: Similar structure but with a three-membered ring.
1-Bromo-2-methylcyclopentane: Similar structure but with a five-membered ring.
2-Bromo-3-methylbutane: Similar structure but with an open-chain configuration.
Uniqueness: 1-Bromo-2-methylcyclobutane is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of diastereomers adds to its complexity and potential for stereoselective reactions .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-methylcyclobutane involves the bromination of 2-methylcyclobutene, followed by reduction of the resulting bromoalkene to yield the desired product. The reaction is expected to yield a mixture of diastereomers.", "Starting Materials": [ "2-methylcyclobutene", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Bromination of 2-methylcyclobutene with bromine in the presence of a catalyst such as iron or aluminum bromide to yield a mixture of 1-bromo-2-methylcyclobutene diastereomers.", "Step 2: Reduction of the bromoalkene mixture with hydrogen gas in the presence of palladium on carbon catalyst and sodium hydroxide to yield a mixture of 1-bromo-2-methylcyclobutane diastereomers." ] } | |
CAS-Nummer |
80204-23-5 |
Molekularformel |
C5H9Br |
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
1-bromo-2-methylcyclobutane |
InChI |
InChI=1S/C5H9Br/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
IXHHSYDNHZYFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.